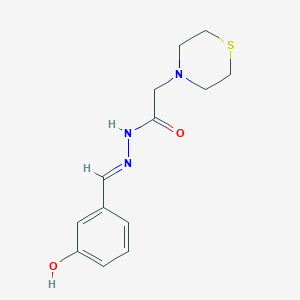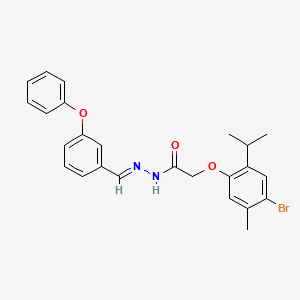
N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide and related compounds are synthesized typically by the reaction of appropriate aldehydes with thiomorpholinyl acetohydrazides. The synthesis process may involve condensation reactions in the presence of acetic acid in ethanol or other organic solvents, under reflux conditions. The structural confirmation of these compounds is generally achieved through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis (Naganagowda & Petsom, 2011).
Molecular Structure Analysis The molecular and crystal structures of such hydrazide compounds are characterized by various spectroscopic and structural analysis methods. These compounds exhibit different configurations around the C=N bond and orientations of the thiolate or phenyl rings. Crystal packing in these structures often involves N—H⋯O hydrogen bonds forming chains or dimers, contributing significantly to the stability of these molecules (T. V. Quoc et al., 2019).
Chemical Reactions and Properties Hydrazide compounds participate in various chemical reactions due to their active hydrazide group. They may undergo cyclization, condensation, or substitution reactions leading to the formation of different derivative compounds. These chemical behaviors are influenced by the substituents on the benzylidene and acetohydrazide moieties, which can alter the reactivity and the outcome of the reactions (Bekircan et al., 2014).
Physical Properties Analysis The physical properties, including melting points, solubility, and crystalline nature, are determined through experimental methods. These properties are significantly influenced by the molecular structure and the presence of different functional groups in the molecule. For instance, hydrogen bonding capability and molecular symmetry can affect the solubility and melting point of these compounds (Zhang et al., 2011).
Applications De Recherche Scientifique
Crystal Structure Analysis : A study by Quoc et al. (2019) described the crystal and molecular structures of compounds similar to N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. This research contributes to the understanding of the structural properties of such compounds, which is crucial for their potential applications in various fields (Quoc et al., 2019).
Synthesis of Isoindolinones : A 2017 study by Griesbeck et al. focused on the synthesis of isoindolinones, a structurally related group. This research highlights the methods of creating biologically relevant structures, showcasing the synthetic versatility and potential applications of these compounds (Griesbeck et al., 2017).
Chemical and Biological Properties : Ukrainets et al. (2007) investigated the chemical and biological properties of related compounds, emphasizing their potential in studying biological activities and developing new therapeutic agents (Ukrainets et al., 2007).
Nonlinear Optical Properties : The study of nonlinear optical (NLO) properties of hydrazones, as explored by Naseema et al. (2010), highlights the potential of these compounds in optical device applications like optical limiters and switches. This research provides insights into the functional applications of these materials in advanced technologies (Naseema et al., 2010).
Monoamine Oxidase Inhibitory Activities : Amer et al. (2020) synthesized and characterized compounds structurally similar to N'-(3-hydroxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, testing them against human monoamine oxidase. This study contributes to the understanding of the medicinal potential of these compounds (Amer et al., 2020).
Vibrational and NLO Analysis : The quantum chemical characterization and vibrational analysis of N-(2-hydroxybenzylidene)acetohydrazide, as studied by Tamer et al. (2014), provide valuable insights into its potential as an NLO material. The study emphasizes the electronic and structural properties that contribute to its NLO behavior (Tamer et al., 2014).
Anticancer Activity : Cardoso et al. (2017) presented a series of N-acylhydrazones containing thiophene nuclei, demonstrating their anticancer activity. This research highlights the potential therapeutic applications of these compounds in cancer treatment (Cardoso et al., 2017).
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-3-1-2-11(8-12)9-14-15-13(18)10-16-4-6-19-7-5-16/h1-3,8-9,17H,4-7,10H2,(H,15,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNQCLPGSLARM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)
![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)
![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
